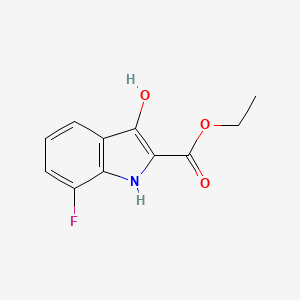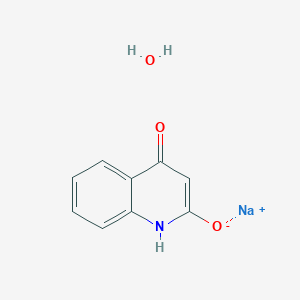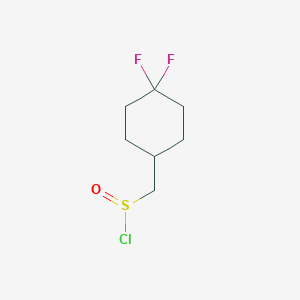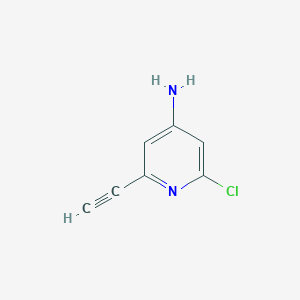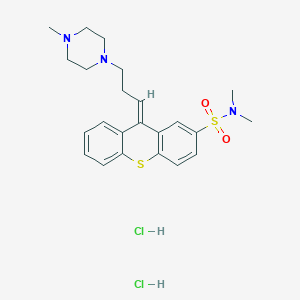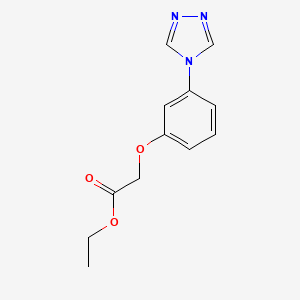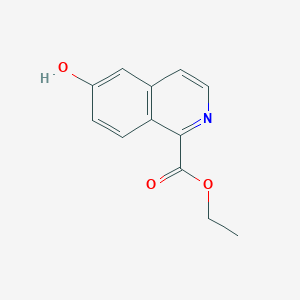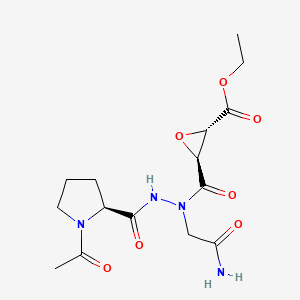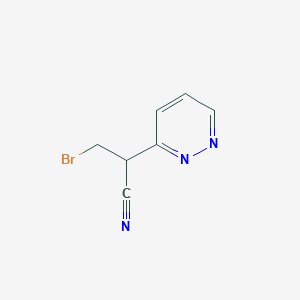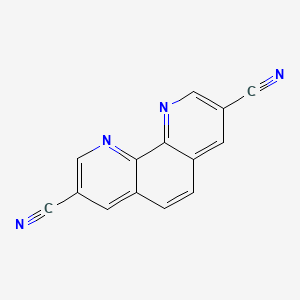
1,10-Phenanthroline-3,8-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,10-Phenanthroline-3,8-dicarbonitrile is an organic compound with the molecular formula C14H6N4. It is a derivative of 1,10-phenanthroline, a heterocyclic compound known for its ability to form stable complexes with metal ions. This compound is characterized by the presence of two nitrile groups at the 3 and 8 positions of the phenanthroline ring, which significantly influences its chemical properties and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,10-Phenanthroline-3,8-dicarbonitrile can be synthesized through a multi-step process starting from readily available precursors. One common method involves the reaction of 1,10-phenanthroline with cyanogen bromide in the presence of a base, such as sodium hydroxide, to introduce the nitrile groups at the desired positions. The reaction typically requires refluxing the reactants in an appropriate solvent, such as acetonitrile, for several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
1,10-Phenanthroline-3,8-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The nitrile groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenanthroline oxides, while reduction can produce phenanthroline amines .
Applications De Recherche Scientifique
1,10-Phenanthroline-3,8-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions, which are studied for their catalytic and electronic properties.
Biology: The compound’s metal complexes are investigated for their potential as enzyme inhibitors and probes for studying biological processes.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of metal-based drugs.
Industry: It is used in the synthesis of advanced materials, such as conductive polymers and sensors
Mécanisme D'action
The mechanism by which 1,10-Phenanthroline-3,8-dicarbonitrile exerts its effects is primarily through its ability to chelate metal ions. The compound forms stable complexes with transition metals, which can alter the metal’s reactivity and biological activity. These metal complexes can interact with various molecular targets, including enzymes and nucleic acids, influencing their function and leading to potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,10-Phenanthroline: The parent compound without nitrile groups.
1,10-Phenanthroline-2,9-dicarboxylic acid: A derivative with carboxylic acid groups instead of nitriles.
1,10-Phenanthroline-3,8-dicarboxaldehyde: A derivative with aldehyde groups at the 3 and 8 positions .
Uniqueness
1,10-Phenanthroline-3,8-dicarbonitrile is unique due to the presence of nitrile groups, which enhance its ability to form strong metal complexes and influence its reactivity. This makes it particularly valuable in applications requiring robust metal-ligand interactions, such as catalysis and materials science .
Propriétés
Formule moléculaire |
C14H6N4 |
|---|---|
Poids moléculaire |
230.22 g/mol |
Nom IUPAC |
1,10-phenanthroline-3,8-dicarbonitrile |
InChI |
InChI=1S/C14H6N4/c15-5-9-3-11-1-2-12-4-10(6-16)8-18-14(12)13(11)17-7-9/h1-4,7-8H |
Clé InChI |
ONWNPFKDBPBMOF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CC(=CN=C2C3=NC=C(C=C31)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


